2-(2-Piperidinyl)ethyl propyl ether
Description
Evolution of Piperidine-Containing Chemical Scaffolds in Organic Synthesis
The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in the field of organic synthesis and medicinal chemistry. nih.gov Its saturated, sp3-hybridized carbon framework provides a versatile, non-planar scaffold that is prevalent in a vast array of natural products, particularly alkaloids, and synthetic molecules. nih.govwikipedia.org The evolution of piperidine-containing scaffolds in synthesis has been driven by their proven importance as "synthetic fragments for designing drugs". nih.gov
Historically, the synthesis of piperidine derivatives was often complex. However, modern organic chemistry has ushered in numerous innovative and efficient methodologies. These include multicomponent reactions, catalytic hydrogen borrowing or reductive amination, and various cyclization strategies, such as photochemical methods and iron-catalyzed reductive amination of ω-amino fatty acids. nih.gov These advancements have made substituted piperidines more accessible, allowing chemists to systematically explore their chemical space.
The introduction of chiral centers into the piperidine ring has become a particularly significant area of research. thieme-connect.com Chiral piperidine scaffolds can modulate physicochemical properties, enhance biological selectivity, and improve pharmacokinetic profiles, making them highly sought-after in drug discovery. thieme-connect.comthieme-connect.com The ability to functionalize the piperidine ring at various positions allows for the fine-tuning of a molecule's properties, leading to the development of advanced organic architectures with specific functions. acs.orgacs.org
Academic Significance of Ether Linkages within Nitrogen Heterocycles
Heterocyclic compounds, which incorporate atoms other than carbon into a ring structure, are fundamental to life processes and chemical research. wikipedia.orgresearchgate.net When these heterocycles contain nitrogen, they often exhibit a range of interesting chemical and physical properties. The introduction of an ether linkage (C-O-C) to a nitrogen heterocycle like piperidine adds another layer of complexity and functionality.
Ether linkages are generally stable and relatively unreactive, yet they can significantly influence a molecule's properties. The oxygen atom in the ether can act as a hydrogen bond acceptor, which can be crucial for molecular recognition and binding interactions within biological systems. researchgate.netnih.gov Furthermore, the presence of an ether can modify the polarity, lipophilicity, and conformational flexibility of the parent heterocycle.
Structural Framework of 2-(2-Piperidinyl)ethyl propyl ether within Advanced Organic Architectures
The compound this compound possesses a distinct molecular architecture defined by three key components: a piperidine ring, an ethyl linker, and a propyl ether moiety. The piperidine ring is substituted at the 2-position, connecting it to the ethyl group. This ethyl group is, in turn, linked to a propyl group via an ether oxygen.
The structural arrangement places the ether functional group in proximity to the heterocyclic ring. The free base form is a parent compound to its hydrochloride salt, which is often used to improve solubility and stability. nih.gov The hydrochloride salt has a molecular formula of C10H22ClNO and a molecular weight of 207.74 g/mol . nih.govscbt.com
The IUPAC name for the hydrochloride salt is 2-(2-propoxyethyl)piperidine;hydrochloride. nih.gov This structure is an example of how fundamental building blocks from organic chemistry can be combined to create more complex molecules. The saturated piperidine ring provides a three-dimensional scaffold, while the flexible ethyl propyl ether chain introduces conformational freedom and specific polarity characteristics.
| Property | Value | Source |
| Molecular Formula | C10H22ClNO | nih.gov |
| Molecular Weight | 207.74 g/mol | nih.govscbt.com |
| IUPAC Name | 2-(2-propoxyethyl)piperidine;hydrochloride | nih.gov |
| Parent Compound | This compound (CID 43248125) | nih.gov |
| Component Compounds | Hydrochloric Acid (CID 313), this compound (CID 43248125) | nih.gov |
Note: The data presented is for the hydrochloride salt of the compound.
Overview of Research Trajectories for Related Chemical Architectures
Another research trajectory focuses on modifying the ether component. For instance, replacing the propyl group with other alkyl or aryl groups can modulate the molecule's lipophilicity and steric profile. The development of synthetic opioids known as nitazenes, which are benzimidazole (B57391) derivatives, illustrates how modifications to the side chains, including the replacement of N,N-dialkylamino units with piperidinyl groups, are explored to understand structure-activity relationships. wikipedia.org
Furthermore, the synthesis of lipophilic platinum(II) complexes using piperidine as a non-leaving amine ligand demonstrates a different research direction. In these studies, various long-chain carboxylates are attached to a platinum center that is coordinated with piperidine ligands, creating complex molecules for potential entrapment in liposomes. researchgate.net These diverse research avenues underscore the modularity of the piperidine scaffold and the continuous effort to create novel chemical architectures by systematically altering its substituents.
Structure
3D Structure
Properties
CAS No. |
946760-63-0 |
|---|---|
Molecular Formula |
C10H21NO |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
2-(2-propoxyethyl)piperidine |
InChI |
InChI=1S/C10H21NO/c1-2-8-12-9-6-10-5-3-4-7-11-10/h10-11H,2-9H2,1H3 |
InChI Key |
XQPFMRFBEAVADW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCC1CCCCN1 |
Origin of Product |
United States |
Strategic Synthetic Methodologies and Chemical Transformations
Retrosynthetic Disconnection Strategies for the 2-(2-Piperidinyl)ethyl propyl ether Framework
Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. amazonaws.comarxiv.orgnih.gov For this compound, several logical disconnections can be considered, primarily at the ether linkage and the bonds connecting the side chain to the piperidine (B6355638) ring.
Primary Disconnections:
C-O Bond Disconnection (Ether Linkage): This is a common and often effective strategy for ethers. amazonaws.comyoutube.com Disconnecting the bond between the ethyl group and the propyl ether oxygen suggests a Williamson ether synthesis approach. This would involve a 2-(2-hydroxyethyl)piperidine precursor and a propyl halide (or other suitable electrophile).
C-N Bond Disconnection (Piperidine Ring): Disconnecting the bond between the ethyl side chain and the piperidine nitrogen would lead to a piperidine precursor and a 2-(propyl ether)ethyl halide. This approach focuses on the alkylation of the piperidine nitrogen.
C-C Bond Disconnection (Side Chain): A disconnection between the two carbons of the ethyl bridge is also conceivable, though often more complex to achieve synthetically. This might involve the reaction of a 2-methylpiperidine (B94953) anion with an appropriate one-carbon electrophile bearing the propyl ether moiety.
Classical Synthetic Routes to Piperidine-Alkyl Ether Linkages
Traditional methods for forming the key bonds in this compound remain highly relevant in organic synthesis.
Alkylation Reactions Utilizing Piperidine Nucleophiles
The nucleophilic nature of the piperidine nitrogen allows for direct alkylation to form C-N bonds. researchgate.net In the context of synthesizing this compound, this would involve the reaction of piperidine with a suitable electrophile, such as 2-(propyloxy)ethyl halide.
The reaction typically proceeds by nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic carbon of the side chain, displacing a leaving group (e.g., bromide, iodide, or tosylate). To avoid over-alkylation and the formation of quaternary ammonium (B1175870) salts, the reaction conditions must be carefully controlled, often by the slow addition of the alkylating agent to an excess of the amine. researchgate.net The use of a base, such as potassium carbonate or triethylamine, can be employed to neutralize the acid generated during the reaction, although this can sometimes promote dialkylation. researchgate.net
Table 1: Conditions for N-Alkylation of Piperidine
| Alkylating Agent | Base | Solvent | Temperature | Reference |
| Alkyl bromide or iodide | None (slow addition) | Anhydrous acetonitrile | Room Temperature | researchgate.net |
| Alkyl halide | K₂CO₃ | Dry DMF | Room Temperature | researchgate.net |
| Alkyl halide | NaH | Dry DMF | 0 °C to Room Temp | researchgate.net |
| Alkyl halide | N,N-diisopropylethylamine | Anhydrous acetonitrile | Room Temperature | researchgate.net |
| Alkyl halide | Silver (I) oxide | Anhydrous DMF | 70 °C | researchgate.net |
Etherification Reactions from Hydroxyl Precursors (e.g., Williamson Ether Synthesis Adaptations)
The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with an alkyl halide. wikipedia.orgmasterorganicchemistry.comyoutube.comkhanacademy.org To apply this to the synthesis of this compound, a precursor such as 2-(2-hydroxyethyl)piperidine would be required.
The synthesis would proceed in two main steps:
Deprotonation: The hydroxyl group of 2-(2-hydroxyethyl)piperidine is deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. youtube.com
Nucleophilic Substitution: The resulting alkoxide then acts as a nucleophile, attacking a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) in an SN2 reaction to form the desired ether linkage. wikipedia.orgmasterorganicchemistry.com
For this reaction to be efficient, the alkyl halide should be primary to minimize competing elimination reactions. wikipedia.orgmasterorganicchemistry.com The choice of solvent is also crucial, with polar aprotic solvents like DMF or THF often being used.
Table 2: Key Aspects of Williamson Ether Synthesis
| Component | Preferred Characteristics | Rationale | References |
| Alkylating Agent | Primary alkyl halide | Minimizes E2 elimination side reactions | wikipedia.orgmasterorganicchemistry.com |
| Alkoxide | Can be primary, secondary, or tertiary | The nucleophile can be sterically hindered | wikipedia.org |
| Base | Strong base (e.g., NaH) | Ensures complete deprotonation of the alcohol | youtube.com |
| Solvent | Polar aprotic (e.g., DMF, THF) | Solvates the cation without hindering the nucleophile | masterorganicchemistry.com |
Advanced Synthetic Techniques and Stereoselective Construction
Modern synthetic chemistry offers sophisticated methods for controlling the three-dimensional arrangement of atoms, which is crucial for producing specific stereoisomers of this compound.
Asymmetric Synthesis Approaches for Piperidine Ring Formation
The synthesis of enantiomerically pure 2-substituted piperidines is a significant area of research. nih.govacs.org Several strategies have been developed to achieve this, which could be adapted for the synthesis of the chiral piperidine core of the target molecule.
Multi-component Coupling Reactions: These reactions can assemble the piperidine ring in a single step from multiple starting materials. For instance, a method involving the reaction of a metalloenamine with a 1,3-difunctionalized electrophile has been used for the stereoselective synthesis of (S)-coniine. nih.govrsc.org This approach could potentially be adapted by using an appropriate electrophile to introduce the desired ethyl propyl ether side chain.
Biocatalytic Approaches: Enzymes, such as transaminases, can be used for the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones, achieving high enantiomeric excesses. acs.org This method offers a green and highly selective route to chiral piperidine building blocks.
Chiral Auxiliaries: The use of chiral auxiliaries, such as tert-butanesulfinamide, can direct the stereochemical outcome of reactions. researchgate.net For example, the addition of nucleophiles to N-tert-butanesulfinylimines can produce chiral amines with high diastereoselectivity, which can then be cyclized to form piperidines.
Transition Metal-Catalyzed Coupling and Annulation Strategies (e.g., Gold(I)-catalyzed cyclization, Palladium-catalyzed reactions)
Transition metal catalysis provides powerful and versatile tools for the construction of heterocyclic rings like piperidine. nih.govresearchgate.net
Gold(I)-Catalyzed Cyclization: Gold(I) complexes can catalyze the cycloisomerization of homopropargylic amines to form highly substituted piperidines. nih.govacs.org This method proceeds through the generation of an iminium ion followed by an efficient cyclization, offering a route to complex piperidine structures. Gold catalysts are also effective in the synthesis of other heterocycles like pyrroles and furans. thieme-connect.deacs.org
Palladium-Catalyzed Reactions: Palladium catalysts are widely used in a variety of C-C and C-N bond-forming reactions. acs.org For instance, palladium-catalyzed intramolecular aminoarylation of alkenes can generate pyrrolidines and could be extended to piperidine synthesis. acs.org Palladium-catalyzed allylic alkylation of 2-substituted pyridines has also been shown to proceed with high regio-, diastereo-, and enantioselectivity. nih.gov Furthermore, palladium-catalyzed enolate arylation followed by in situ alkylation provides a route to α,α-disubstituted esters, a strategy that could potentially be adapted for the synthesis of precursors to this compound. nih.gov Recent developments have also shown the palladium-catalyzed synthesis of 2-alkoxyquinolines from 1,3-butadiynamides and alcohols, highlighting the versatility of palladium in forming C-O bonds in heterocyclic systems. mdpi.com
Table 3: Comparison of Advanced Synthetic Methods for Piperidine Ring Formation
| Method | Catalyst/Reagent | Key Transformation | Advantages | References |
| Multi-component Coupling | Grignard reagents, 1,3-difunctionalized electrophiles | Sequential bond formation to assemble the piperidine ring | High efficiency and stereocontrol | nih.govrsc.org |
| Biocatalytic Amination | Transaminases | Asymmetric amination of ω-chloroketones followed by cyclization | High enantioselectivity, environmentally friendly | acs.org |
| Gold(I)-Catalyzed Cyclization | Gold(I) complexes | Cycloisomerization of homopropargylic amines | Access to highly substituted piperidines | nih.govacs.org |
| Palladium-Catalyzed Allylic Alkylation | Palladium complexes with chiral ligands | Asymmetric alkylation of 2-substituted pyridines | High regio-, diastereo-, and enantioselectivity | nih.gov |
Chemo- and Regioselective Functionalization Methods of Piperidine and Ether Moieties
The selective functionalization of a molecule bearing both a piperidine ring and an ether linkage requires careful consideration of the reactivity of each group. The piperidine nitrogen is nucleophilic and basic, while the adjacent C-H bonds are susceptible to activation. mdpi.com The ether group, generally stable, can be cleaved under acidic conditions. researchgate.netresearchgate.net
Functionalization of the Piperidine Ring:
The direct C-H functionalization of piperidines has emerged as a powerful tool for introducing molecular complexity. mdpi.comnih.gov The regioselectivity of these reactions is often controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. mdpi.comnih.gov For instance, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can be directed to different positions on the piperidine ring. mdpi.comnih.govresearchgate.net
C2-Functionalization: The C-H bonds at the C2 position of the piperidine ring are electronically activated by the adjacent nitrogen atom, making them prime targets for functionalization. mdpi.com However, this position is also sterically hindered. By employing specific chiral dirhodium catalysts, such as Rh₂(R-TCPTAD)₄ with an N-Boc protecting group, functionalization can be selectively directed to the C2 position. mdpi.comnih.gov
C3 and C4-Functionalization: The C3 position is electronically deactivated due to the inductive effect of the nitrogen. mdpi.com Therefore, indirect methods, such as the cyclopropanation of a corresponding tetrahydropyridine (B1245486) followed by reductive ring-opening, have been developed to achieve C3-functionalization. mdpi.com Functionalization at the C4 position can be achieved by using catalysts and protecting groups that sterically block the more electronically favored C2 position. mdpi.comnih.gov
The following table summarizes the influence of catalysts and protecting groups on the site-selectivity of piperidine C-H functionalization:
| Catalyst | N-Protecting Group | Major Functionalization Site | Reference |
| Rh₂(R-TCPTAD)₄ | Boc | C2 | mdpi.com |
| Rh₂(R-TPPTTL)₄ | Bs | C2 (high diastereoselectivity) | mdpi.com |
| Rh₂(S-2-Cl-5-BrTPCP)₄ | α-oxoarylacetyl | C4 | mdpi.comnih.gov |
| Aminoquinoline (AQ) auxiliary at C3 | Boc | C4 | acs.org |
Functionalization of the Ether Moiety:
The ether linkage in this compound is generally robust but can be cleaved under strongly acidic conditions, typically with HBr or HI. researchgate.netresearchgate.net This cleavage proceeds via an Sₙ2 or Sₙ1 mechanism, depending on the structure of the alkyl groups attached to the ether oxygen. researchgate.net For a primary alkyl ether like the propyl group in the title compound, the reaction with HBr or HI would likely proceed via an Sₙ2 mechanism, leading to propanol (B110389) and the corresponding 2-(2-haloethyl)piperidine. researchgate.net It is important to note that the piperidine nitrogen would be protonated under these acidic conditions. Selective cleavage of the ether without affecting other parts of the molecule would require careful selection of reagents and reaction conditions.
Green Chemistry Principles and Sustainable Synthetic Approaches
The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of growing importance. nih.gov This involves the use of environmentally benign solvents, renewable starting materials, and catalytic processes that minimize waste and energy consumption.
Traditional organic syntheses often rely on volatile and toxic organic solvents. The development of greener alternatives is a key focus of sustainable chemistry. For the synthesis of piperidine derivatives, deep eutectic solvents (DESs) have been explored as environmentally friendly reaction media. For example, a DES composed of glucose and urea (B33335) has been successfully used in the synthesis of piperidin-4-one derivatives, offering an inexpensive and safer alternative to conventional solvents. researchgate.netacs.org Water is also a highly desirable green solvent for organic reactions, and methods for conducting ether synthesis in aqueous media are being developed. nih.gov
The use of sustainable reagents is another crucial aspect. For instance, in the Williamson ether synthesis, traditional strong alkylating agents can be replaced with less toxic alternatives like alkyl tosylates or mesylates. ajchem-a.com
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with high efficiency and selectivity while minimizing waste. ajchem-a.com The Williamson ether synthesis, a fundamental method for preparing ethers, has been a target for the development of more sustainable catalytic systems.
Recent advances include the use of recyclable and reusable catalysts. ajchem-a.com For instance, transition metal catalysts based on copper(I) and palladium(0) can enhance the rate of the Williamson ether synthesis and reduce side reactions. ajchem-a.com Phase-transfer catalysts have also been employed to improve reaction efficiency and reduce the amount of catalyst needed. ajchem-a.com
A significant development is the catalytic Williamson ether synthesis (CWES), which allows for the use of weak alkylating agents like alcohols at high temperatures. researchgate.netacs.org This process avoids the production of large amounts of salt byproducts. For example, the reaction of a phenol (B47542) with an alcohol can be catalyzed by catalytic amounts of an alkali metal carboxylate, proceeding through an ester intermediate to form the desired ether with high selectivity. researchgate.netacs.org Mechanochemical methods, such as ball milling, offer a solvent-less approach to C-H etherification with alcohols, significantly reducing the amount of alcohol needed and enhancing the sustainability of the process.
The following table highlights some sustainable approaches to ether synthesis:
| Method | Key Features | Advantages | Reference |
| Catalytic Williamson Ether Synthesis (CWES) | High temperature, catalytic alkali metal carboxylate | Uses weak alkylating agents (alcohols), avoids stoichiometric salt waste | researchgate.netacs.org |
| Phase-Transfer Catalysis | Use of a phase-transfer catalyst | Improved efficiency, reduced catalyst loading | ajchem-a.com |
| Microwave-Assisted Synthesis | Use of microwave irradiation | Accelerated reaction rates, reduced reaction times | ajchem-a.com |
| Mechanochemical Etherification | Solvent-less ball milling | Reduced solvent waste, lower reagent excess | |
| Etherification in Deep Eutectic Solvents (DES) | Use of DES as a green solvent | Environmentally benign reaction medium | researchgate.netacs.org |
Total Synthesis of Complex Molecules Incorporating the this compound Moiety as a Key Building Block
While no specific total syntheses explicitly detailing the use of this compound as a building block have been reported, the structural motif of a substituted piperidine connected to an ether-containing side chain is present in various complex natural products. The synthetic strategies employed for these molecules provide a blueprint for how a fragment like this compound could be incorporated.
Madangamine Alkaloids:
The madangamine family of alkaloids possesses a complex polycyclic structure that includes a diazatricyclic core. mdpi.comnih.govacs.org The synthesis of these molecules often involves the construction of key piperidine-containing fragments. For example, the synthesis of the tetracyclic ABCD ring system of madangamine E involves the acylation of a diazatricyclic ABC nucleus with an unsaturated carboxylic acid, followed by ring-closing metathesis to form the macrocyclic D-ring. mdpi.com A building block like this compound could potentially be modified and integrated into such a synthetic sequence to introduce specific side chains.
Xestospongin Alkaloids:
The xestospongins are C₂-symmetric macrocyclic alkaloids containing two oxaquinolizidine ring systems, which are essentially fused piperidine rings. researchgate.netajchem-a.com The synthesis of xestospongin A and C capitalizes on the condensation of 5-halovaleraldehydes with 1,3-aminoalcohols to form the oxaquinolizidine core. researchgate.netajchem-a.com This demonstrates how piperidine-like structures are assembled and then dimerized to form the final macrocycle. A functionalized piperidine derivative could serve as a starting point for the elaboration of one of the monomeric units required for the synthesis of such complex natural products.
The general strategies for synthesizing these complex alkaloids often involve the initial construction of a functionalized piperidine ring, which is then elaborated and coupled with other fragments. A molecule like this compound, after suitable modification, could serve as a valuable synthon in the convergent synthesis of such architecturally complex natural products.
Elucidation of Reaction Mechanisms and Reactivity Profiles
Mechanistic Investigations of Ether Cleavage and Formation in Piperidine (B6355638) Systems
The formation of the ether linkage in systems like 2-(2-Piperidinyl)ethyl propyl ether can be achieved through various synthetic strategies. One common approach is the Williamson ether synthesis, which involves the reaction of an alcohol with a suitable alkyl halide. In the context of piperidine-containing ethers, this could involve the reaction of a 2-(2-hydroxyethyl)piperidine derivative with a propyl halide.
Conversely, the cleavage of the ether bond in this compound is a reaction of significant interest. Ether cleavage is typically accomplished under strongly acidic conditions, often with hydrogen halides such as HBr or HI. libretexts.orgyoutube.commasterorganicchemistry.com The reaction mechanism can proceed via either an S(_N)1 or S(_N)2 pathway, depending on the structure of the ether. masterorganicchemistry.com
For a primary ether such as the propyl group in the title compound, the cleavage mechanism is likely to be S(_N)2. masterorganicchemistry.com The first step involves the protonation of the ether oxygen by the strong acid to form a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com Subsequently, the halide anion acts as a nucleophile and attacks the less sterically hindered carbon of the protonated ether, which in this case would be the primary carbon of the propyl group. libretexts.org This results in the formation of 1-halopropane and 2-(2-hydroxyethyl)piperidine. If an excess of the hydrogen halide is used, the resulting alcohol can be further converted to the corresponding alkyl halide. libretexts.org
It is important to note that if the ether were bonded to a tertiary, benzylic, or allylic group, an S(_N)1 mechanism would be favored due to the stability of the resulting carbocation. libretexts.orgmasterorganicchemistry.com
Table 1: Mechanistic Pathways for Acidic Ether Cleavage
| Ether Substituent Type | Predominant Mechanism | Products |
| Primary | S(_N)2 | Alkyl halide + Alcohol |
| Secondary | S(_N)1 or S(_N)2 | Mixture of products |
| Tertiary | S(_N)1 | Alkyl halide + Alcohol |
Reactivity of the Piperidine Nitrogen: Advanced Alkylation, Acylation, and Quaternization Studies
The nitrogen atom of the piperidine ring is a nucleophilic center and readily undergoes a variety of reactions, including alkylation, acylation, and quaternization.
Alkylation: N-alkylation of piperidine and its derivatives is a fundamental transformation. researchgate.net This reaction can be achieved by treating the piperidine with an alkyl halide. The reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. To avoid over-alkylation and the formation of quaternary ammonium (B1175870) salts, the reaction conditions must be carefully controlled, often by slowly adding the alkylating agent to an excess of the amine. researchgate.net The use of a base, such as potassium carbonate, can facilitate the reaction by neutralizing the hydrogen halide formed as a byproduct. researchgate.net
Acylation: The piperidine nitrogen can also be acylated using acylating agents like acid chlorides or anhydrides. This reaction forms an N-acylpiperidine, which is an amide. The presence of an electron-withdrawing acyl group on the nitrogen can significantly influence the conformation of the piperidine ring. researchgate.net
Quaternization: When an excess of an alkylating agent is used, the piperidine nitrogen can be quaternized, leading to the formation of a quaternary ammonium salt. researchgate.net These salts have different solubility and reactivity profiles compared to the parent amine.
Reactivity of the Ether Linkage: Hydrolysis and Transetherification Mechanisms
While acidic cleavage is the most common reaction of ethers, under specific conditions, hydrolysis and transetherification can occur.
Hydrolysis: The hydrolysis of the ether bond in this compound to yield 2-(2-hydroxyethyl)piperidine and propanol (B110389) would require harsh conditions, typically strong acid and high temperatures, mirroring the conditions for acidic cleavage.
Transetherification: Transetherification involves the exchange of the alkyl group of an ether. This process can be catalyzed by acids or metal catalysts. For instance, the reaction of this compound with a different alcohol in the presence of a suitable catalyst could lead to the formation of a new ether. Research on the transesterification of triglycerides to form glycerol (B35011) monoethers has been reported, which involves similar principles of bond breaking and formation around an ether-like linkage. rsc.org
Conformational Analysis of the Piperidine Ring and Ether Chain, and its Influence on Reactivity
The piperidine ring typically adopts a chair conformation to minimize steric strain. researchgate.net For a 2-substituted piperidine like the title compound, the substituent can occupy either an axial or an equatorial position. The preferred conformation is generally the one where the bulky substituent is in the equatorial position to avoid 1,3-diaxial interactions.
The conformation of the piperidine ring can be significantly influenced by the nature of the substituent on the nitrogen atom. researchgate.net For instance, N-acylation can lead to changes in the ring conformation due to steric and electronic effects. researchgate.net The conformation of the piperidine ring and the flexible ether side chain will undoubtedly influence the molecule's reactivity by affecting the accessibility of the reactive sites—the piperidine nitrogen and the ether oxygen—to reagents.
Table 2: Factors Influencing Piperidine Ring Conformation
| Factor | Influence |
| 2-Substituent | Prefers equatorial position to minimize steric strain. |
| N-Substituent | Electron-withdrawing groups can alter the ring conformation. researchgate.net |
| Solvent | Can influence the equilibrium between different conformations. |
Stereochemical Outcomes in Transformations Involving the Chiral Center(s)
The C2 position of the piperidine ring in this compound is a chiral center. Therefore, the compound can exist as a pair of enantiomers. Chemical transformations involving this chiral center, or reactions that create new chiral centers, must be considered in terms of their stereochemical outcomes.
Reactions that proceed via an S(_N)2 mechanism at a chiral center typically result in an inversion of configuration. ochemtutor.com Conversely, reactions that involve the formation of a planar intermediate, such as an S(_N)1 reaction or reactions at an sp-hybridized carbon, can lead to a mixture of stereoisomers. ochemtutor.com The stereoselective synthesis of substituted piperidines is an active area of research, with methods being developed to control the stereochemical outcome of reactions. nih.govnih.gov For instance, catalytic asymmetric synthesis can be employed to produce a single enantiomer of a desired piperidine derivative. nih.gov
Catalytic Interactions: Insights into Ligand Design and Reaction Pathways
Piperidine derivatives are widely used as ligands in catalysis. mdpi.com The nitrogen atom can coordinate to a metal center, and the substituents on the piperidine ring can be modified to tune the steric and electronic properties of the ligand. This allows for the design of catalysts with high activity and selectivity for specific reactions.
For example, chiral piperidine-based ligands are used in asymmetric catalysis to induce enantioselectivity. mdpi.com The conformational rigidity of the piperidine ring, combined with the strategic placement of substituents, can create a well-defined chiral environment around the metal center. Furthermore, catalytic systems have been developed for the synthesis and functionalization of piperidines themselves, including methods for hydrogenation, cyclization, and C-H functionalization. mdpi.comresearchgate.net The interaction of a molecule like this compound with a catalyst would depend on the nature of the catalyst and the reaction conditions, potentially involving coordination through the piperidine nitrogen or the ether oxygen.
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound and for elucidating its structure through fragmentation analysis. nih.govd-nb.info This technique provides unambiguous elemental composition, which is essential for the characterization of novel compounds. nih.gov In a typical HRMS analysis, the molecule of interest is ionized, and the mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy. Subsequent fragmentation of the molecular ion (MS/MS or MSⁿ analysis) provides valuable information about the compound's structural motifs. nih.govpurdue.edu
For 2-(2-Piperidinyl)ethyl propyl ether , no experimental high-resolution mass spectrometry data, including precise mass measurements or fragmentation patterns, have been reported in the surveyed scientific literature. While the monoisotopic mass of the related hydrochloride salt is calculated to be 207.1389920 Da, experimental verification through HRMS is not available. nih.gov
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution. nih.gov Advanced NMR methods, particularly two-dimensional (2D) techniques, are instrumental in establishing connectivity and stereochemistry. researchgate.netresearchgate.netprinceton.eduyoutube.com
2D NMR Methods (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
A suite of 2D NMR experiments is typically employed for the complete structural assignment of a molecule like This compound :
COSY (Correlation Spectroscopy) would be used to identify proton-proton (¹H-¹H) coupling networks within the piperidine (B6355638) ring, the ethyl chain, and the propyl group. uvic.casdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would correlate directly bonded carbon-hydrogen pairs, allowing for the assignment of the carbon signals of the piperidine, ethyl, and propyl moieties. uvic.casdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This would be key in connecting the propyl ether group to the ethyl side chain and the ethyl side chain to the piperidine ring. researchgate.netsdsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and preferred conformation of the molecule, such as the relative orientation of the substituent on the piperidine ring. researchgate.net
Despite the power of these techniques, a search of the scientific literature did not yield any published 1D or 2D NMR data for This compound . Therefore, no experimental chemical shifts or coupling constants are available.
Dynamic NMR for Conformational Studies and Barrier Determination
The piperidine ring in This compound can undergo conformational changes, such as ring inversion. Dynamic NMR (DNMR) is a technique used to study these dynamic processes and to determine the energy barriers associated with them. researchgate.net By monitoring changes in the NMR spectrum at different temperatures, it is possible to quantify the rates of conformational exchange. For N-substituted piperidines, DNMR can also be used to study the rotational barriers around the C-N bond. researchgate.net
There are no published dynamic NMR studies for This compound . Consequently, information regarding its conformational dynamics and the energy barriers for ring inversion or bond rotation is not available.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational States
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups within a molecule by probing their characteristic vibrational frequencies. uzh.chsurfacesciencewestern.comnipne.ro For This compound , one would expect to observe characteristic vibrational modes for the C-O-C stretch of the ether, the N-H bend and stretch of the secondary amine in the piperidine ring, and the various C-H and C-C stretching and bending vibrations of the aliphatic parts of the molecule. researchgate.netresearchgate.netnih.govresearchgate.netprimescholars.com These techniques can also provide insights into the conformational states of the molecule. researchgate.net
No experimental FT-IR or Raman spectra for This compound are available in the public domain. As a result, a detailed vibrational analysis based on experimental data cannot be performed.
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.comresearchgate.netresearchgate.net A successful single-crystal X-ray diffraction analysis of This compound would provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonding involving the piperidine N-H group.
There are no published reports on the synthesis of suitable single crystals or the subsequent X-ray crystallographic analysis of This compound . Therefore, its solid-state structure and intermolecular interactions have not been experimentally determined.
Chromatographic Methods for Purity Assessment and Separation of Isomers (e.g., Chiral HPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of a compound and for separating isomers. sielc.com Since the C2 position of the piperidine ring in This compound is a stereocenter, the compound can exist as a pair of enantiomers. Chiral HPLC would be the method of choice for separating these enantiomers and determining the enantiomeric purity of a sample. nih.govsigmaaldrich.comnih.govmdpi.com This typically involves the use of a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times. nih.govsigmaaldrich.com
A review of the literature indicates that no specific methods for the chiral HPLC separation of the enantiomers of This compound have been developed or reported. Information regarding suitable chiral stationary phases, mobile phase conditions, or retention times is not available.
Chiral Analysis Techniques for Enantiomeric Excess Determination (e.g., Chiral GC, NMR with Chiral Agents)nih.gov
The determination of enantiomeric excess (ee) is a critical step in the characterization of chiral molecules such as this compound. This process quantifies the purity of a sample with respect to its enantiomeric composition. While specific research detailing the chiral analysis of this compound is not prevalent in publicly accessible literature, the methodologies for such a determination are well-established for analogous piperidine derivatives. These techniques primarily include chiral gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy with the use of chiral solvating or derivatizing agents.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful and widely used technique for the separation and quantification of enantiomers in volatile and semi-volatile compounds. chromatographyonline.com The separation is achieved by using a chiral stationary phase (CSP) within the GC column. These CSPs are typically based on derivatized cyclodextrins, which create a chiral environment. gcms.cz The enantiomers of the analyte interact differently with the CSP, leading to different retention times and, consequently, their separation.
For a compound like this compound, the enantiomers would be passed through a GC column coated with a suitable CSP. The differential interaction between the (R)- and (S)-enantiomers and the CSP would result in two distinct peaks in the resulting chromatogram, each corresponding to one enantiomer. The area under each peak is proportional to the concentration of that enantiomer in the sample. The enantiomeric excess can then be calculated using the areas of the two peaks.
Illustrative Chiral GC Data
The following table represents hypothetical data from a chiral GC analysis of a sample of this compound.
| Parameter | Value |
| Column Type | Chirasil-DEX CB (or similar cyclodextrin-based CSP) |
| Injection Temperature | 250 °C |
| Oven Temperature Program | 100 °C (hold 2 min), ramp to 200 °C at 5 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Retention Time (Enantiomer 1) | 15.2 minutes |
| Retention Time (Enantiomer 2) | 15.8 minutes |
| Peak Area (Enantiomer 1) | 850,000 |
| Peak Area (Enantiomer 2) | 150,000 |
| Enantiomeric Excess (% ee) | 70% |
Note: This data is illustrative and intended to demonstrate the principles of chiral GC analysis.
NMR Spectroscopy with Chiral Agents
NMR spectroscopy is another indispensable tool for chiral analysis. In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), the enantiomers can be distinguished.
For piperidine derivatives, chiral solvating agents are often employed. nih.govresearchgate.net These agents form transient diastereomeric complexes with the enantiomers of the analyte through non-covalent interactions like hydrogen bonding. nih.govnih.gov These diastereomeric complexes have different magnetic environments, which can lead to separate, distinguishable signals for each enantiomer in the NMR spectrum. The integration of these distinct signals allows for the determination of the enantiomeric ratio and thus the enantiomeric excess.
Commonly used chiral solvating agents for amines and related compounds include derivatives of tartaric acid, camphor, or binaphthyl compounds. researchgate.netgoogle.com The choice of CSA and the experimental conditions, such as solvent and temperature, are crucial for achieving optimal separation of the NMR signals.
Illustrative Chiral NMR Data
The table below provides a hypothetical example of data obtained from a ¹H NMR experiment of a sample of this compound in the presence of a chiral solvating agent.
| Parameter | Value |
| NMR Spectrometer | 400 MHz |
| Solvent | CDCl₃ |
| Chiral Solvating Agent (CSA) | (R)-(-)-Mandelic Acid |
| Analyte Proton Monitored | Proton adjacent to the piperidine nitrogen |
| Chemical Shift (Complex with Enantiomer 1) | 3.15 ppm (doublet) |
| Chemical Shift (Complex with Enantiomer 2) | 3.25 ppm (doublet) |
| Integral (Signal at 3.15 ppm) | 1.0 |
| Integral (Signal at 3.25 ppm) | 0.3 |
| Enantiomeric Excess (% ee) | 53.8% |
Note: This data is illustrative and intended to demonstrate the principles of chiral NMR analysis with a chiral solvating agent.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding a molecule's behavior at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict various chemical and physical properties.
Density Functional Theory (DFT) is a powerful computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. espublisher.com For 2-(2-Piperidinyl)ethyl propyl ether , a DFT study would typically begin with geometry optimization.
Geometry Optimization: This process finds the most stable three-dimensional arrangement of the atoms, corresponding to the lowest energy state on the potential energy surface. For this molecule, key parameters such as bond lengths, bond angles, and dihedral angles defining the conformation of the piperidine (B6355638) ring (e.g., chair or boat, with axial or equatorial substituents) and the orientation of the ethyl propyl ether side chain would be determined. researchgate.netosi.lv The presence of the nitrogen atom and the flexible side chain means several conformers may exist with closely spaced energies. acs.org
Spectroscopic Predictions: Once the geometry is optimized, DFT can predict spectroscopic data, which is invaluable for experimental characterization.
Infrared (IR) and Raman Spectra: Calculations would yield vibrational frequencies corresponding to specific molecular motions (e.g., C-H stretch, C-N stretch, C-O-C ether stretch). These predicted spectra can be compared with experimental data to confirm the structure. researchgate.net
NMR Spectra: Chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR data, helping to assign specific signals to the various protons and carbons in the molecule. researchgate.net
A hypothetical table of DFT-calculated vibrational frequencies for the dominant conformer of This compound is shown below to illustrate what such a study would produce.
Interactive Data Table: Hypothetical DFT-Calculated Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |
| N-H Stretch | Piperidine N-H | ~3350 | Medium |
| Asymmetric CH₂ Stretch | Alkyl Chains | ~2960 | Strong |
| Symmetric CH₂ Stretch | Alkyl Chains | ~2870 | Strong |
| C-O-C Asymmetric Stretch | Ether | ~1120 | Strong |
| C-N Stretch | Piperidine Ring | ~1090 | Medium |
| Note: This data is illustrative and not from actual experimental or computational results. |
Ab initio (Latin for "from the beginning") methods are quantum calculations based on first principles, without reliance on empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) provide higher accuracy than standard DFT for electronic energies, though at a significantly greater computational expense. osi.lvacs.org
For This compound , these high-level calculations would be used to:
Refine Energetics: Accurately determine the relative energies between different conformers to establish the most stable forms.
Calculate Ionization Potential and Electron Affinity: Predict the energy required to remove an electron and the energy released upon adding one, which are fundamental electronic properties.
Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects
While quantum mechanics describes the electronic structure, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. researchgate.net An MD simulation of This compound would provide insights into its dynamic behavior. researchgate.net
Conformational Exploration: By simulating the molecule's movement over nanoseconds, MD can explore its accessible conformations, including the puckering of the piperidine ring and the rotation of the side chain. This is crucial for understanding its flexibility. researchgate.net
Solvent Effects: MD simulations are particularly useful for studying how a solvent (like water) affects the molecule's structure and behavior. The simulation would show how solvent molecules arrange around the solute and how hydrogen bonds form between water and the ether oxygen or the piperidine nitrogen, influencing its preferred shape and properties. acs.org
Prediction of Reactivity and Reaction Pathways through Computational Modeling
Computational models can predict where and how a molecule is likely to react. For This compound , this would involve analyzing several computed properties.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. For this compound, it would likely show negative potential (red) around the lone pairs of the nitrogen and oxygen atoms, indicating these are sites susceptible to electrophilic attack (e.g., protonation). Positive potential (blue) would be expected around the N-H proton.
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to reactivity. The HOMO location (likely on the N or O atoms) indicates the site of electron donation, while the LUMO location shows the site of electron acceptance. The HOMO-LUMO energy gap is a measure of chemical reactivity and stability. espublisher.com
Reaction Pathway Modeling: For a specific reaction, such as protonation or oxidation, computational modeling can map the entire reaction pathway, identifying transition states and calculating activation energies to predict reaction rates. acs.org
Advanced Bonding Analysis (e.g., Natural Bond Orbital (NBO) Analysis, Quantum Theory of Atoms in Molecules (QTAIM))
Advanced analyses provide deeper insight into the nature of chemical bonds and electron distribution.
Natural Bond Orbital (NBO) Analysis: NBO analysis examines the distribution of electron density into atomic and bonding orbitals. researchgate.netmdpi.com For This compound , an NBO study would quantify:
Atomic Charges: Calculate the partial charge on each atom, revealing the polarity of bonds like C-O, C-N, and N-H.
Hybridization: Determine the hybridization of each atom's orbitals.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM defines atoms and bonds based on the topology of the electron density. wikipedia.orgwiley-vch.de A QTAIM analysis would identify bond critical points (BCPs) between atoms. numberanalytics.com The properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), characterize the nature of the chemical bonds (e.g., covalent vs. electrostatic). researchgate.net
Interactive Data Table: Hypothetical NBO Atomic Charges
| Atom/Group | Atom Type | Predicted NBO Charge (a.u.) |
| Piperidine N | Nitrogen | -0.95 |
| Piperidine H (on N) | Hydrogen | +0.45 |
| Ether O | Oxygen | -0.60 |
| Propyl C (next to O) | Carbon | +0.15 |
| Piperidine C (next to N) | Carbon | -0.20 |
| Note: This data is illustrative and not from actual experimental or computational results. It represents typical charge distributions in similar amine and ether structures. |
In Silico Design of Novel Derivatives with Tailored Chemical Functionality
In silico (computer-based) design uses computational insights to propose new molecules with desired properties. mdpi.com Based on a computational analysis of This compound , new derivatives could be designed to:
Enhance Basicity: Modify the electronic environment of the piperidine nitrogen to increase or decrease its pKa.
Improve Binding Affinity: If the molecule were a ligand for a biological target, derivatives could be designed with additional functional groups to form stronger interactions (e.g., hydrogen bonds, hydrophobic contacts) with a receptor binding site, a process often guided by molecular docking. nih.govtandfonline.com
Alter Physicochemical Properties: Systematically change parts of the molecule, such as chain length or adding polar groups, to fine-tune properties like solubility or lipophilicity for specific applications.
Applications in Non Biological Chemical Systems and Materials Science
Role as a Key Synthetic Intermediate or Building Block in Complex Organic Synthesis
No specific examples or detailed research findings were identified that describe the use of 2-(2-Piperidinyl)ethyl propyl ether as a key synthetic intermediate or a building block in the synthesis of more complex organic molecules. While the piperidine (B6355638) structural motif is common in medicinal chemistry and natural products, the particular utility of this compound in multi-step synthetic routes is not documented in available scientific literature.
Utilization as a Ligand in Organometallic Chemistry and Catalysis
There is no information available on the use of this compound as a ligand in organometallic chemistry. Searches for its coordination complexes with transition metals or its application in catalytic processes did not yield any relevant results. The potential for the piperidine nitrogen and the ether oxygen to act as a bidentate ligand has not been explored in the accessible literature.
Incorporation into Polymeric Materials or Supramolecular Assemblies
No studies were found that report the incorporation of this compound into polymeric materials, either as a monomer or as a functional side group. Similarly, there is no mention of its use in the formation of supramolecular assemblies.
Applications in Advanced Analytical Chemistry as a Reference Standard or Derivatizing Agent
Information regarding the application of this compound as a reference standard in analytical chemistry is limited to its commercial availability from chemical suppliers. There are no documented methods or studies where it is used for the calibration of analytical instruments or as a benchmark compound. Furthermore, no evidence was found of its use as a derivatizing agent to enhance the detectability or separation of other analytes.
Development of Molecular Probes for Fundamental Chemical Processes
The development of molecular probes, such as fluorescent or radioactive tracers, based on the this compound scaffold has not been reported. The potential for this compound to be modified for such applications in studying fundamental chemical processes remains unexplored in the available scientific literature.
Contributions to the Fundamental Understanding of Heterocyclic Ether Chemistry
There are no fundamental studies available that focus on the chemical properties, reactivity, or electronic structure of this compound. Its specific contributions to the broader understanding of heterocyclic ether chemistry have not been documented.
Future Directions and Emerging Research Avenues
Exploration of Novel and Highly Efficient Synthetic Pathways for Piperidine-Ether Compounds
The synthesis of piperidine (B6355638) derivatives has traditionally relied on methods like the hydrogenation of pyridine (B92270) precursors. nih.gov While effective, these methods often require harsh conditions, such as high temperatures and pressures, and can be costly. mdpi.com Modern research is increasingly focused on developing milder, more efficient, and stereoselective synthetic routes.
Recent advancements include:
Catalytic Hydrogenation: The use of transition metal catalysts, including cobalt, ruthenium, and iridium, has enabled the hydrogenation of pyridines under more benign conditions. nih.gov
Intramolecular Cyclization: This strategy involves the ring closure of a linear precursor containing both the nitrogen atom and the necessary carbon framework. nih.gov A variety of methods, such as oxidative amination of alkenes and radical cyclization of haloalkynes, have been developed to achieve this transformation. nih.govmdpi.com
Dearomative Functionalization: This innovative approach involves the stepwise functionalization of the pyridine ring to construct highly substituted piperidine derivatives, offering a high degree of control over the final structure.
A key challenge in synthesizing piperidine-ether compounds is the introduction of the ether side chain. One established method is the Williamson ether synthesis, where an alkoxide reacts with an alkyl halide. vaia.com For a compound like 2-(2-Piperidinyl)ethyl propyl ether, this could conceptually involve the reaction of a deprotonated 2-(2-hydroxyethyl)piperidine with propyl bromide.
Advanced Mechanistic Studies on Challenging Stereoselective Transformations
Achieving high stereoselectivity is a critical goal in the synthesis of complex molecules. For piperidine derivatives, this often involves controlling the stereochemistry at multiple chiral centers. nih.gov Advanced mechanistic studies, combining experimental techniques with computational modeling, are crucial for understanding and optimizing these transformations.
For instance, in the copper-catalyzed intramolecular C-H amination to form piperidines, kinetic isotope effect studies have provided insights into the reaction mechanism. nih.gov Similarly, understanding the factors that control the stereoselectivity of ring-expansion reactions to form 3-substituted piperidines is an active area of research. researchgate.net The development of chiral catalysts and ligands plays a pivotal role in achieving high enantioselectivity in these reactions. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are carried out in a continuously flowing stream, offers several advantages over traditional batch processing, including improved heat transfer, mixing, and safety. mdpi.com This technology is increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals. acs.org
Computational Design and Validation of Novel Ether-Amine Scaffolds with Predicted Reactivity
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. nih.govresearchgate.net De novo design algorithms can explore vast chemical spaces to identify novel molecular scaffolds with desired properties. nih.govresearchgate.net
For piperidine-ether compounds, computational methods can be used to:
Predict Reactivity: Density functional theory (DFT) calculations can be employed to understand reaction mechanisms and predict the reactivity of different starting materials. nih.gov
Design Novel Scaffolds: Algorithms can generate and evaluate millions or even billions of virtual molecules to identify new ether-amine scaffolds with potential biological activity or material properties. nih.govresearchgate.net
Optimize Properties: In silico methods can be used to predict physicochemical properties, allowing for the optimization of scaffolds for improved solubility, permeability, and other drug-like characteristics. nih.govresearchgate.net
Development of Functional Materials Incorporating Piperidine-Ether Moieties
The unique structural and electronic properties of the piperidine-ether motif make it an attractive building block for the development of new functional materials. For example, polymers incorporating these moieties could exhibit interesting properties for applications in areas such as gas separation, catalysis, or drug delivery.
While direct research on materials from "this compound" is not prevalent, the constituent parts suggest possibilities. For instance, ethylene-propylene copolymers are known for their elastomeric properties. cas.org The incorporation of polar piperidine and ether groups into such a polymer backbone could significantly alter its properties, potentially leading to materials with enhanced adhesion, hydrophilicity, or ion-conducting capabilities.
Addressing Unexplored Reactivity Patterns and Selectivity Challenges in Ether and Piperidine Chemistry
Despite significant progress, there are still many unexplored areas and challenges in the chemistry of ethers and piperidines. For example, the selective functionalization of the piperidine ring at specific positions remains a significant hurdle. researchgate.net New catalytic systems and synthetic methodologies are needed to address these selectivity challenges.
Furthermore, the development of novel reactions that exploit the unique reactivity of the ether and piperidine functionalities could lead to the discovery of new transformations and the synthesis of previously inaccessible molecules. Photoinduced reactions, for instance, are emerging as a powerful tool for C-C bond formation and could be applied to the alkynylation of piperidine derivatives. acs.org
The field of piperidine-ether chemistry is poised for significant advancements in the coming years. The development of more efficient and selective synthetic methods, a deeper mechanistic understanding of key transformations, and the integration of enabling technologies like flow chemistry and computational design will undoubtedly lead to the discovery of new molecules with important applications in medicine and materials science. The continued exploration of the rich and complex chemistry of this versatile structural motif promises a future filled with exciting discoveries.
Conclusion
Synthesis of Key Academic Contributions Regarding 2-(2-Piperidinyl)ethyl propyl ether and Related Architectures
The chemical compound this compound, while cataloged in chemical databases, has not been the subject of extensive, dedicated academic study. nih.govscbt.com Its hydrochloride salt is recognized, with fundamental computed properties available. nih.gov However, a significant body of research on related piperidine-ether architectures provides a framework for understanding its potential chemical behavior and applications. The piperidine (B6355638) moiety is a cornerstone in medicinal chemistry, recognized for its prevalence in pharmaceuticals, alkaloids, and agrochemicals. researchgate.net Its structural versatility and impact on pharmacokinetic properties, such as membrane permeability and metabolic stability, make it a privileged scaffold in drug discovery. researchgate.net
Research into related structures, such as 4-oxypiperidine ethers, has demonstrated their potential as multitargeting ligands, for instance, at histamine (B1213489) H3 receptors and cholinesterases. nih.gov This dual activity highlights the therapeutic promise of combining a piperidine ring with an ether linkage to address complex diseases like Alzheimer's. nih.gov The ether oxygen in such structures can form crucial hydrogen bonds with biological targets, while the protonated piperidine nitrogen can engage in salt bridges and cation-π interactions, underscoring the importance of this combined architecture in molecular recognition. nih.gov
Furthermore, the synthesis of piperidine derivatives is a mature yet continuously evolving field of organic chemistry. nih.gov Methods for creating substituted piperidines are numerous and include hydrogenation of pyridine (B92270) precursors, as well as various multi-component reactions and cyclization strategies. nih.govorganic-chemistry.org These established synthetic routes provide a strong foundation for the plausible, though not explicitly documented, synthesis of this compound.
Broader Implications for Fundamental Organic Synthesis and Materials Science Research
The study of piperidine-ether compounds has significant implications for the advancement of fundamental organic synthesis. The development of novel, efficient, and stereoselective methods for the synthesis of substituted piperidines remains a critical objective for modern organic chemists. nih.gov Recent breakthroughs, such as combining biocatalytic carbon-hydrogen oxidation with radical cross-coupling, offer streamlined and cost-effective pathways to complex three-dimensional piperidine structures, which could be applied to the synthesis of intricate piperidine-ethers. news-medical.net Such advancements not only accelerate drug discovery but also push the boundaries of synthetic methodology, reducing reliance on expensive and toxic heavy metals. news-medical.net
Outlook on the Continued Relevance of Piperidine-Ether Chemistry in Chemical Research
The future of piperidine-ether chemistry in chemical research appears robust and promising. The piperidine scaffold is consistently ranked among the most common heterocyclic fragments in FDA-approved drugs, indicating a sustained interest from the pharmaceutical industry. researchnester.com The market for piperidine and its derivatives is projected to grow, driven by its increasing use in the pharmaceutical and agrochemical sectors. researchnester.com
The focus of future research will likely be on the development of more sophisticated piperidine-ether structures with tailored biological activities. The concept of polypharmacology, where a single molecule is designed to interact with multiple biological targets, is a growing trend in drug discovery. nih.gov Piperidine-ethers are well-suited for this approach, as the piperidine ring can be functionalized to provide specific receptor interactions, while the ether linkage and its substituents can be modified to fine-tune properties such as solubility, lipophilicity, and metabolic stability.
Furthermore, the continued development of innovative synthetic methods will enable the creation of previously inaccessible piperidine-ether analogues. news-medical.net This will open up new areas of chemical space for exploration, potentially leading to the discovery of novel therapeutics and functional materials with enhanced properties. The synergy between advanced synthetic chemistry and a deeper understanding of the biological roles of piperidine-containing molecules will ensure the continued relevance and expansion of piperidine-ether chemistry for years to come.
Q & A
Q. What are the recommended synthesis routes for 2-(2-Piperidinyl)ethyl propyl ether in laboratory settings?
Methodological Answer: Two primary synthesis strategies are widely used:
- Williamson Ether Synthesis : React sodium propoxide with a halogenated derivative of 2-(2-piperidinyl)ethanol. This method requires anhydrous conditions and controlled temperature (40–60°C) to minimize side reactions like elimination .
- Ester Hydrolysis : Hydrolyze a precursor ester (e.g., ethyl propanoate) under acidic or basic conditions, followed by etherification. For example, phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) can facilitate the formation of reactive intermediates for ether coupling .
Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and purify using fractional distillation or column chromatography.
Q. What are the key physicochemical properties of this compound critical for experimental design?
Methodological Answer: Critical properties include:
- Molecular Weight : 173.25 g/mol (calculated from C₁₁H₂₃NO) .
- Solubility : Miscible with polar solvents (e.g., ethanol, DMSO) but limited in water (~1.2 g/L at 25°C), necessitating solvent optimization for biological assays .
- Boiling Point : Estimated at 180–190°C (extrapolated from analogous ethers like ethyl propyl ether) .
- Critical Constants : Use vapor pressure data and Clausius-Clapeyron equations to model phase behavior under varying temperatures and pressures .
Experimental Tip : Validate properties experimentally via differential scanning calorimetry (DSC) or gas chromatography (GC).
Q. What safety protocols are essential when handling this compound in research laboratories?
Methodological Answer:
- Engineering Controls : Install local exhaust ventilation to maintain airborne concentrations below occupational exposure limits (OELs). Ensure eyewash stations and safety showers are accessible .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Use respirators if ventilation is insufficient .
- Emergency Procedures : For skin contact, immediately rinse with water for 15+ minutes and remove contaminated clothing. For ingestion, rinse the mouth but do not induce vomiting ; seek medical attention .
Storage : Store in airtight containers away from oxidizers, per OSHA HazCom 2012 guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data for this compound?
Methodological Answer: Contradictions in pharmacological studies (e.g., anesthetic potency vs. toxicity) often arise from:
- Dose-Response Variability : Conduct dose-ranging studies in standardized models (e.g., rodent CNS assays) to establish ED₅₀ and LD₅₀ values.
- Experimental Conditions : Control variables such as administration route (e.g., intravenous vs. inhalation) and solvent carriers (e.g., saline vs. DMSO) .
- Statistical Analysis : Apply meta-analysis tools to compare historical data, adjusting for confounding factors like species-specific metabolism.
Example : highlights ethyl propyl ether’s higher anesthetic potency but greater respiratory depression compared to ethyl ether, underscoring the need for balanced efficacy-toxicity assessments.
Q. What methodologies are recommended for characterizing the degradation products of this compound under varying storage conditions?
Methodological Answer:
- Accelerated Stability Studies : Expose the compound to stress conditions (40°C/75% RH, UV light) and analyze degradation via:
- GC-MS : Identify volatile byproducts (e.g., carbon oxides, nitrogen oxides) .
- HPLC-UV/IR : Quantify non-volatile degradation products (e.g., piperidine derivatives).
- Kinetic Modeling : Use Arrhenius equations to predict shelf life under standard storage (25°C).
Mitigation : Add stabilizers (e.g., antioxidants like BHT) to formulations if oxidative degradation is observed.
Q. What experimental strategies can be employed to assess the biological activity of this compound derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with modifications to the piperidine ring (e.g., N-alkylation) or ether chain (e.g., branching) .
- In Vitro Assays : Screen for receptor binding (e.g., GABAₐ for CNS activity) or enzyme inhibition (e.g., acetylcholinesterase).
- In Vivo Models : Use zebrafish or murine models to evaluate pharmacokinetics (e.g., bioavailability, half-life) and neurobehavioral effects.
Data Integration : Apply computational tools (e.g., molecular docking) to correlate structural features with observed activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
